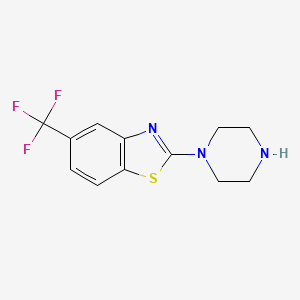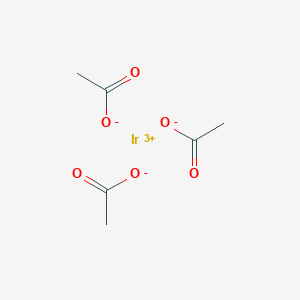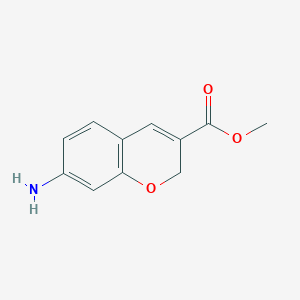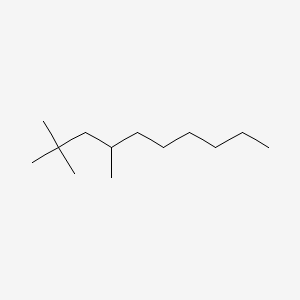
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with an indole moiety and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one typically involves the condensation of indole-2-carboxaldehyde with benzylamine and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Indole-2-carboxaldehyde reacts with benzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in preclinical studies.
作用機序
The exact mechanism of action of 3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
類似化合物との比較
Similar Compounds
2-(1H-Indol-2-yl)-thiazolidin-4-one: Lacks the benzyl group but shares the core structure.
3-Benzyl-2-(1H-indol-3-yl)-thiazolidin-4-one: Similar structure but with the indole nitrogen at a different position.
3-Benzyl-2-(1H-pyrrol-2-yl)-thiazolidin-4-one: Contains a pyrrole ring instead of an indole ring.
Uniqueness
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is unique due to the presence of both the indole and thiazolidinone moieties, which contribute to its diverse biological activities. The benzyl group further enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
特性
分子式 |
C18H16N2OS |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
3-benzyl-2-(1H-indol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c21-17-12-22-18(20(17)11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)19-16/h1-10,18-19H,11-12H2 |
InChIキー |
AWWKMEWWTAHTPX-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CC3=CC=CC=C3N2)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)









![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)

![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
